molecular formula C18H23N3O2S B2536149 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1448028-31-6

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2536149
CAS No.: 1448028-31-6
M. Wt: 345.46
InChI Key: PMTYWVMQHTYXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. It features a unique molecular architecture that combines a 5,6,7,8-tetrahydronaphthalene (tetralin) core, a privileged scaffold in medicinal chemistry, with a 5-cyclopropyl-1-methyl-1H-pyrazole moiety via a sulfonamide linker. This specific structure is of significant interest for developing novel therapeutic agents, particularly in the fields of oncology and neuroscience. The tetrahydronaphthalene scaffold is recognized for its potential in inhibiting critical protein targets; for instance, structurally related tetrahydronaphthalene derivatives have been investigated as potent inhibitors of the Mcl-1 protein, a key regulator of apoptosis in cancer cells . Simultaneously, the sulfonamide functional group is a cornerstone in drug design, conferring the ability to modulate various enzymes, with well-documented roles as inhibitors for carbonic anhydrase isoenzymes and voltage-gated sodium channels (Nav) . The integration of the cyclopropyl-pyrazole group further enhances the molecule's complexity and potential for selective target interaction, a feature employed in modern medicinal chemistry to fine-tune pharmacokinetic properties and binding affinity. The primary research applications of this compound are anticipated to include: 1) the exploration of new anti-cancer therapies through the modulation of apoptotic pathways, 2) the investigation of treatments for neurological disorders and pain through ion channel regulation, and 3) serving as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers will find this compound valuable for probing complex biological mechanisms and as a starting point for the development of novel, targeted therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-21-18(14-6-7-14)11-16(20-21)12-19-24(22,23)17-9-8-13-4-2-3-5-15(13)10-17/h8-11,14,19H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTYWVMQHTYXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : Approximately 318.39 g/mol
  • CAS Number : 1448044-53-8

This compound features a pyrazole ring, a tetrahydronaphthalene moiety, and a sulfonamide group, which contribute to its biological activity and interaction with various biological targets.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. This compound is hypothesized to act as an inhibitor of key oncogenic pathways.

Key Findings :

  • Inhibition of BRAF(V600E) : Similar compounds have demonstrated efficacy against BRAF(V600E), a common mutation in melanoma. This suggests potential applications in targeted cancer therapies .
CompoundTargetIC50 (µM)
Example ABRAF(V600E)0.105
Example BEGFR0.015

Anti-inflammatory Activity

Sulfonamide derivatives are known for their anti-inflammatory properties. The presence of the sulfonamide group in this compound suggests it may inhibit cyclooxygenase (COX) enzymes.

Mechanism of Action :

  • COX Inhibition : Compounds similar to this have been shown to selectively inhibit COX-2, leading to reduced inflammation and pain .

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance:

  • Synthesis Method : The synthesis typically involves cyclization reactions starting from hydrazines and diketones under acidic conditions.
  • Biological Testing : Compounds were tested for cytotoxicity against cancer cell lines and showed promising results.

Case Study: Antileishmanial Activity

A related study evaluated the antileishmanial activity of pyrazole derivatives against Leishmania species. The results indicated that certain derivatives exhibited significant activity with IC50 values comparable to established treatments.

CompoundLeishmania SpeciesIC50 (mM)
Compound 1L. infantum0.059
Compound 2L. braziliensis0.065

Comparison with Similar Compounds

Sulfonamide derivatives with heterocyclic substituents are widely studied for their pharmacological and material science applications. Below, we compare the target compound with structurally related analogs.

Structural Comparison

Table 1. Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Heterocyclic Core Substituents Linker Molecular Weight (g/mol) Key Functional Groups References
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target Compound) 1H-pyrazole 5-cyclopropyl, 1-methyl Methylene ~362.45* Sulfonamide, cyclopropyl
N-(5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide 1H-imidazole 4-imidazolyl Direct ~291.07* Sulfonamide, imidazole
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 1H-pyrazole 3-pyridin-3-yl, 5-methyl Ethyl 396.5 Sulfonamide, pyridine, ethyl

*Calculated based on molecular formulas.

Key Observations:

  • Heterocyclic Core: The target compound and the pyridine-substituted analog () share a pyrazole core, whereas the imidazole derivative () features a nitrogen-rich imidazole ring, enhancing hydrogen-bonding capacity.
  • Substituents: The cyclopropyl group in the target compound may confer greater lipophilicity and metabolic resistance compared to the pyridine (polar) and imidazole (hydrogen-bond donor) substituents.
Physicochemical Properties
  • Solubility: The pyridine-substituted analog () exhibits improved aqueous solubility due to its polar pyridine group, whereas the target compound’s cyclopropyl group enhances lipid solubility.
  • Hydrogen Bonding: The sulfonamide group in all compounds acts as a hydrogen-bond donor/acceptor. The imidazole derivative () has an additional NH donor, facilitating stronger crystal packing interactions .
Hydrogen Bonding and Crystal Packing
  • Target Compound: The sulfonamide group likely forms intermolecular N–H···O and O···H–N bonds, while the cyclopropyl group may sterically hinder close packing, reducing crystallinity compared to the imidazole analog () .
  • Imidazole Derivative (): The imidazole NH participates in robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis, leading to stable crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.